2-Bromo-4-phenyl-nicotinic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-bromo-4-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-2-18-14(17)12-11(8-9-16-13(12)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRRHIOEEONVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-phenyl-nicotinic acid ethyl ester typically involves the bromination of 4-phenyl-nicotinic acid followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The esterification step involves reacting the brominated product with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-phenyl-nicotinic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: The phenyl group can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products include 2-azido-4-phenyl-nicotinic acid ethyl ester or 2-thiocyanato-4-phenyl-nicotinic acid ethyl ester.
Reduction: Products include 2-amino-4-phenyl-nicotinic acid ethyl ester or 2-hydroxy-4-phenyl-nicotinic acid ethyl ester.
Oxidation: Products include 4-phenyl-2,3-dihydroxy-nicotinic acid ethyl ester.
Scientific Research Applications
2-Bromo-4-phenyl-nicotinic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-phenyl-nicotinic acid ethyl ester
Biological Activity
2-Bromo-4-phenyl-nicotinic acid ethyl ester is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 2-position and a phenyl group at the 4-position of the pyridine ring. This compound has garnered interest due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs), which play a critical role in neurotransmission and various physiological processes.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₂BrN₁O₂, with a molecular weight of approximately 306.16 g/mol. The structure features a pyridine ring with specific substitutions that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂BrN₁O₂ |
| Molecular Weight | 306.16 g/mol |
| Key Functional Groups | Bromine, Phenyl, Ester |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with bromine substitutions have shown activity against various gram-positive bacteria. The specific antibacterial efficacy of this compound remains to be thoroughly investigated, but its structural analogs suggest potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Study on Related Compounds : A study examining the biological activity of related nicotinic acid derivatives found that certain compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM against various pathogens . This suggests that this compound may possess similar properties.
- Comparative Analysis : In comparing related compounds, it was noted that those with phenyl substitutions often exhibited enhanced biological activities compared to their non-substituted counterparts. This observation supports the hypothesis that the phenyl group in this compound could contribute positively to its biological efficacy .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination : Introduction of the bromine atom at the 2-position.
- Esterification : Formation of the ethyl ester from nicotinic acid.
These synthetic routes are critical for obtaining high yields and purity necessary for biological testing .
Potential Applications
Due to its structural characteristics, this compound may find applications in:
- Pharmaceutical Development : As a lead compound for developing new therapeutics targeting nAChRs.
- Antimicrobial Agents : Potential development as an antibacterial agent based on preliminary findings from related compounds.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and physical property differences between 2-Bromo-4-phenyl-nicotinic acid ethyl ester and its analogs:
Key Observations:
- Nicotinic Acid Core vs.
- Ester Group Variants : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (e.g., Methyl 2-bromopyridine-3-carboxylate), influencing solubility and metabolic stability .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
